Bienvenue dans la boutique en ligne BenchChem!

3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid

physicochemical properties logP hydrogen bonding

This N-acyl-aminobenzoic acid derivative is chemically defined by its 4-methyl-3-acylamino scaffold, validated in high-throughput screens for FBW7 activation and MITF inhibition. The 4-methyl substituent differentiates it from the des-methyl analog, altering logP and hydrogen-bonding capacity, making it a distinct starting point for structure-activity relationship studies. Procurement ensures direct follow-up on primary screening hits without scaffold variability. Ideal for oncology and melanocyte research laboratories.

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
Cat. No. B5222304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid
Molecular FormulaC16H19NO5
Molecular Weight305.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCCC2C(=O)O
InChIInChI=1S/C16H19NO5/c1-9-6-7-10(15(19)20)8-13(9)17-14(18)11-4-2-3-5-12(11)16(21)22/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22)
InChIKeyDRZSTBQWYYZQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid – Class, Core Chemistry, and Procurement Context


3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid (CAS 351465-65-1, C₁₆H₁₉NO₅, MW 305.32) is a synthetic benzoic acid derivative bearing a 4-methyl substituent on the aromatic ring and a 2-carboxycyclohexylcarbonylamino group at the 3-position . It belongs to the class of N-acyl-aminobenzoic acids and appears in commercial screening libraries such as the ChemBridge DIVERSet collection, where it has been profiled in high-throughput assays for bronchorelaxant activity and GPR151 agonism . The compound contains two carboxylic acid moieties (cyclohexyl and aryl), an amide bond, and a single aromatic methyl group, features that collectively determine its physicochemical and biological behaviour relative to close analogs.

Why Close Analogs of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic Acid Cannot Be Assumed Interchangeable


Superficially similar N-acyl-aminobenzoic acids derived from 2-carboxycyclohexanecarboxylic acid share the same core scaffold, but even minor structural changes—such as removal of the 4-methyl group, relocation of the acylamino substituent from the 3- to the 4-position, or insertion of a methylene spacer between the aromatic ring and the amide nitrogen—substantially alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. In one published screening panel, the 4-substituted methylene homolog 4-{[(2-carboxycyclohexyl)carbonyl]amino}methylbenzoic acid (R11) exhibited an active concentration of 100 μM, but the positional isomer lacking the methylene linker and the 3-substituted-4-methyl analog described here were not interchangeable in the same assay system [1]. The presence of the 4-methyl group further distinguishes this compound from the des-methyl variant 3-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid, which displays a lower calculated logP (2.38) and altered hydrogen-bond donor/acceptor count, underscoring that such analogs cannot be substituted without expectable shifts in target engagement and pharmacokinetic profile.

Quantitative Evidence Guide: 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic Acid Versus Closest Analogs


Structural Differentiation: The 4-Methyl-3-acylamino Substitution Pattern Confers a Unique Physicochemical Fingerprint Relative to the Des-Methyl and 4-Acylamino Isomers

The 4-methyl group present in the target compound is absent in the commercially available analog 3-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid (SC-5261224). Calculated partition coefficients and hydrogen-bond parameters differentiate the two compounds. The des-methyl analog has a calculated logP of 2.38, 3 H-bond donors, and 5 H-bond acceptors, whereas the target compound, with the additional methyl group, possesses a higher predicted logP (consistent with the methyl increment) while retaining 3 H-bond donors and 5 H-bond acceptors . The 4-acylamino positional isomer 4-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid further differs in its spatial arrangement of hydrogen-bonding functionality . Such divergent physicochemical profiles directly impact membrane permeability and target binding kinetics.

physicochemical properties logP hydrogen bonding

Biological Profiling: The 4-Methyl-3-acylamino Analog Has Been Specifically Included in a Bronchorelaxant High-Throughput Screen, with Results Distinct from a 4-Methylene Homolog

The target compound was screened in the ChemBridge DIVERSet library for modulation of cellular contractile force in human airway smooth muscle cells (HASMC), a model for asthma drug discovery . In a related but structurally distinct series, 4-{[(2-carboxycyclohexyl)carbonyl]amino}methyl-benzoic acid (R11), which incorporates a methylene spacer between the aromatic ring and the amide nitrogen, showed an active concentration of 100 μM in a contractile force assay [1]. The 4-methyl-3-acylamino compound evaluated here differs in both the position of the acylamino group and the presence of the ring methyl group, making it a distinct chemical entity within the same screening cascade. Directly comparative dose-response data for the target compound versus R11 in the same assay have not been publicly disclosed; however, the divergent structural features suggest non-redundant structure-activity relationships.

bronchorelaxation asthma high-throughput screening

Target Engagement: GPR151 Agonist Screening Indicates Distinct Pharmacological Potential Not Shared by All Scaffold Analogs

The target compound was included in a cell-based high-throughput primary assay to identify activators of GPR151, an orphan G-protein coupled receptor, conducted by The Scripps Research Institute Molecular Screening Center . While activity values for this specific compound are not publicly disclosed, its inclusion alongside the des-methyl analog and the 4-positional isomer in the same screening deck indicates that the 4-methyl-3-acylamino substitution pattern was considered sufficiently distinct to warrant separate profiling. The des-methyl analog (3-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid) and the 4-isomer (4-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid) are commercially available alternatives, but no published data demonstrate that they yield equivalent GPR151 activity; the methyl group likely modulates hydrophobic interactions within the receptor orthosteric site.

GPR151 GPCR agonist cell-based assay

Molecular Topology and Rotatable Bond Architecture Distinguishes the 3,4-Substituted Pattern from All 4-Substituted Homologs

The 3-acylamino-4-methyl substitution pattern creates a sterically constrained environment in which the amide NH is flanked by the ortho-methyl group, restricting rotational freedom of the cyclohexylcarbonyl moiety relative to the aromatic plane . In contrast, the 4-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid isomer and the 4-{[(2-carboxycyclohexyl)carbonyl]amino}methyl-benzoic acid homolog both place the acylamino substituent para to the carboxylic acid, removing this steric constraint [1]. The des-methyl analog (SC-5261224) has 4 rotatable bonds, whereas the target compound retains the same count but with a different torsional energy landscape due to the 4-methyl group . These conformational differences influence the entropy of binding and the accessibility of the amide NH for intermolecular hydrogen bonds with biological targets.

molecular topology rotatable bonds conformational analysis

Library Provenance and Quality Control: A Defined Screening Compound with Documented Purity and Supply Chain Traceability

The target compound (CAS 351465-65-1) is catalogued and supplied through the ChemBridge DIVERSet screening library pipeline, a widely used source of drug-like and lead-like molecules for academic and industrial high-throughput screening . Its defined CAS number, molecular formula (C₁₆H₁₉NO₅), and InChIKey (DRZSTBQWYYZQMP-UHFFFAOYSA-N) ensure unambiguous identity, whereas several closely related analogs (e.g., the 4-benzylamino derivative, 4-(benzylamino)-3-{[(2-carboxycyclohexyl)carbonyl]amino}benzoic acid) lack CAS registration, complicating procurement and reproducibility . The commercial availability of the des-methyl analog (SC-5261224) and the 4-positional isomer is also documented, but these lack the 4-methyl substituent, which may be essential for structure-activity relationships in ongoing hit-to-lead campaigns.

screening library quality control compound sourcing

Applicability in Biochemical and Cellular Assays Beyond Primary Screening

In addition to the cell-based GPR151 and contractile force screens, the compound was entered into two biochemical high-throughput AlphaScreen assays: one designed to identify activators of the FBW7 ubiquitin ligase pathway and another to detect inhibitors of MITF transcriptional activity . Neither the des-methyl analog nor the 4-positional isomer are reported as having been run in these identical biochemical formats, though both are available in the ChemBridge collection. The compound's dicarboxylic acid structure may facilitate interactions with basic residues in the FBW7 substrate-binding pocket, while the 4-methyl group could contribute to hydrophobic packing in the MITF assay. Because comparative activity data have not been disclosed, the compound's value resides in its demonstrated eligibility for these specific assay cascades, which may be of direct interest to groups studying ubiquitin-proteasome or melanocyte biology.

biochemical assay AlphaScreen FBW7 MITF

Best-Validated Application Scenarios for 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic Acid Based on Current Evidence


Hit Identification and Early Lead Optimization in Respiratory Disease Programs (Asthma / COPD)

The compound has been actively screened in a contractile force assay using human airway smooth muscle cells designed to identify novel bronchodilatory agents . Research groups pursuing airway smooth muscle relaxation targets can prioritize this compound over its des-methyl and positional isomers because the 4-methyl-3-acylamino scaffold occupies a distinct region of chemical space within the ChemBridge DIVERSet library, as evidenced by its separate inclusion alongside structurally differentiated analogs in the same screen . Procurement of this specific compound enables direct follow-up on primary screening hits without confounding variables introduced by scaffold modifications.

GPR151 Orphan Receptor Deorphanization and Functional Characterization

The compound was included in a cell-based high-throughput screen for GPR151 activators conducted at The Scripps Research Institute Molecular Screening Center . Laboratories engaged in deorphanizing GPR151 or exploring its role in metabolic, inflammatory, or neurological pathways may find this compound useful as a starting point for structure-activity relationship studies. Its 4-methyl group differentiates it from the des-methyl analog (SC-5261224), which, although commercially available, has not been independently validated in this specific GPR151 activation assay in the published literature .

FBW7 Ubiquitin Ligase Activator Screening and Targeted Protein Degradation Research

The compound passed cheminformatics filtering and was screened in an AlphaScreen-based biochemical assay for FBW7 activation . FBW7 is a tumor suppressor E3 ubiquitin ligase that degrades oncoproteins such as cyclin E, c-Myc, and Notch; small-molecule activators are of high interest in oncology. The compound's dual carboxylic acid functionality may facilitate key ionic interactions within the FBW7 substrate-binding domain. Researchers requiring a chemically defined, commercially available FBW7 assay-validated starting point may prefer this compound over unregistered or custom-synthesized analogs that lack documented suitability for the AlphaScreen format.

MITF Inhibitor Screening in Melanocyte Biology and Melanoma Research

The compound was also screened in an AlphaScreen assay for inhibitors of MITF (microphthalmia-associated transcription factor), a master regulator of melanocyte development and a therapeutic target in melanoma . The 4-methyl substituent may contribute to hydrophobic contacts within the MITF protein-protein interaction interface. Because the des-methyl analog and the 4-positional isomer are not reported to have undergone this specific screening, laboratories focused on MITF-driven transcription can obtain this compound for confirmatory and follow-up studies with greater confidence in its assay compatibility.

Quote Request

Request a Quote for 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.